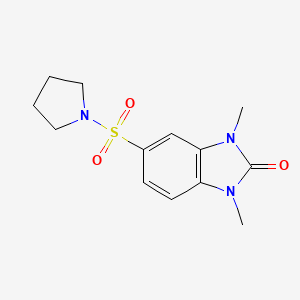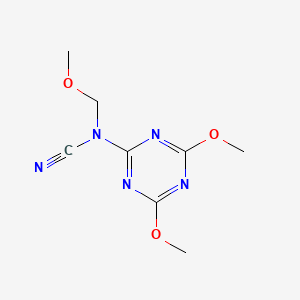
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as PDBu, is a synthetic compound that is widely used in scientific research. PDBu is a potent activator of protein kinase C (PKC), which is an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. PDBu is synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one activates PKC by binding to the enzyme's regulatory domain. This binding causes a conformational change in the enzyme, which leads to its activation. Once activated, PKC phosphorylates a variety of target proteins, which leads to changes in their activity and function. The specific effects of PKC activation depend on the target proteins that are phosphorylated and the cellular context in which the activation occurs.
Biochemical and Physiological Effects
PKC activation by 1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has a variety of biochemical and physiological effects. These effects depend on the specific target proteins that are phosphorylated and the cellular context in which the activation occurs. PKC activation can lead to changes in gene expression, cell proliferation, differentiation, and apoptosis. PKC activation can also modulate ion channels, neurotransmitter release, and synaptic plasticity in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has several advantages and limitations for lab experiments. One advantage is its potency as a PKC activator, which allows for the study of PKC signaling pathways at low concentrations of the compound. Another advantage is its stability, which allows for long-term storage and use in experiments. One limitation is its specificity for PKC, which can limit its use in studies of other signaling pathways. Another limitation is its potential toxicity, which can affect cell viability and experimental outcomes.
Zukünftige Richtungen
There are many future directions for the study of 1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one and PKC signaling pathways. One direction is the investigation of the role of PKC in disease processes, including cancer, diabetes, and neurodegenerative disorders. Another direction is the development of novel PKC activators and inhibitors for therapeutic applications. Finally, the study of PKC signaling pathways in the context of complex cellular systems, such as tissues and organs, will provide important insights into the role of PKC in physiology and disease.
Synthesemethoden
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one can be synthesized using a variety of methods, including chemical synthesis and biotechnology. Chemical synthesis involves the use of organic chemistry techniques to create the compound from basic chemical building blocks. Biotechnology involves the use of genetically modified organisms to produce the compound. Both methods have been used successfully to produce 1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one in large quantities for use in scientific research.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is widely used in scientific research as a potent activator of PKC. PKC is an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by a variety of stimuli, including hormones, neurotransmitters, and growth factors, and its activity is regulated by a complex network of signaling pathways. 1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is used to study the role of PKC in these pathways and to investigate the effects of PKC activation on cellular processes.
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-14-11-6-5-10(9-12(11)15(2)13(14)17)20(18,19)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHOTDOJGUEBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)

![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)


![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5759668.png)
![8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)
